
Epothilon C
Übersicht
Beschreibung
Epothilone C is a natural product belonging to the epothilone family, which are 16-membered macrolide compounds. These compounds were initially isolated from the myxobacterium Sorangium cellulosum. Epothilones have garnered significant attention due to their potent anticancer properties, which are similar to those of taxanes but with better water solubility and fewer adverse effects .
Wissenschaftliche Forschungsanwendungen
Epothilone C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Industry: Utilized in the development of novel anticancer drugs and therapeutic agents.
Wirkmechanismus
Target of Action
Epothilone C, also known as Desoxyepothilone A, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Epothilone C interacts with its target, the microtubules, by binding to the αβ-tubulin heterodimer subunit . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . Epothilone C can also induce tubulin polymerization into microtubules without the presence of GTP . This interaction leads to the formation of microtubule bundles throughout the cytoplasm . Furthermore, Epothilone C causes cell cycle arrest at the G2-M transition phase, leading to cytotoxicity and eventually cell apoptosis .
Biochemical Pathways
The principal biochemical pathway affected by Epothilone C is the microtubule function . By inhibiting microtubule function, Epothilone C prevents cells from properly dividing . This inhibition of cell division is a key mechanism by which Epothilone C exerts its anti-cancer effects .
Pharmacokinetics
One study on a similar compound, kos-862 (epothilone d), showed that the pharmacokinetics were linear with proportional increases in mean cmax and auctot as a function of dose . The half-life was reported to be between 0.2 and 0.6 hours across dose levels . More research is needed to fully understand the ADME properties of Epothilone C and Desoxyepothilone A.
Result of Action
The primary result of Epothilone C’s action is the inhibition of cell division , leading to cell apoptosis . This is due to its ability to stabilize microtubules and cause cell cycle arrest at the G2-M transition phase . This makes Epothilone C a potent anti-cancer agent, particularly against refractory tumors .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors
Biochemische Analyse
Biochemical Properties
Epothilone C plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and other biomolecules . The principal mechanism of the Epothilone class, including Epothilone C, is the inhibition of microtubule function . Microtubules are essential to cell division, and Epothilones, therefore, stop cells from properly dividing .
Cellular Effects
Epothilone C has profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell division . It impacts cell signaling pathways, gene expression, and cellular metabolism . The cytotoxic effects of Epothilones, including Epothilone C, are mediated by the stabilization of microtubule dynamics .
Molecular Mechanism
Epothilone C exerts its effects at the molecular level through several mechanisms. It binds to the αβ-tubulin heterodimer subunit . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules . Furthermore, Epothilone C has also been shown to induce tubulin polymerization into microtubules without the presence of GTP . This leads to cytotoxicity and eventually cell apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Epothilone C involves complex organic reactions. One of the notable synthetic routes includes the use of ring-closing alkyne metathesis followed by Lindlar reduction to achieve the desired macrolide structure . The process requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of Epothilone C can be challenging due to the low yield from natural sources. Advances in biotechnology have enabled the heterologous production of Epothilone C using engineered microbial strains. For instance, Schlegelella brevitalea has been used to produce Epothilone C through whole-cell biotransformation, achieving high conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions: Epothilone C undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, converting Epothilone C to Epothilone A and B.
Reduction: Lindlar reduction is used in the synthetic route to achieve the desired macrolide structure.
Substitution: Functional group modifications to enhance biological activity and solubility.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes and appropriate redox partners.
Reduction: Lindlar catalyst and hydrogen gas.
Substitution: Various organic reagents depending on the desired modification.
Major Products:
Epothilone A and B: Resulting from the oxidation of Epothilone C.
Modified Epothilone Derivatives: Achieved through substitution reactions to enhance therapeutic properties.
Vergleich Mit ähnlichen Verbindungen
Epothilone C is often compared to other members of the epothilone family and taxanes:
Epothilone A and B: Similar in structure but differ in their functional groups and biological activity.
Taxanes (e.g., Paclitaxel): Both epothilones and taxanes stabilize microtubules, but epothilones have better water solubility and fewer adverse effects.
Ixabepilone: A semisynthetic derivative of Epothilone B, approved for the treatment of advanced breast cancer.
Epothilone C stands out due to its unique chemical structure and potential for modification to enhance therapeutic properties.
Eigenschaften
IUPAC Name |
4,8-dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO5S/c1-16-11-9-7-8-10-12-21(17(2)13-20-15-33-19(4)27-20)32-23(29)14-22(28)26(5,6)25(31)18(3)24(16)30/h8,10,13,15-16,18,21-22,24,28,30H,7,9,11-12,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZAMRWPCMWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699502 | |
| Record name | 4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186692-73-9 | |
| Record name | 4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Epothilone C?
A1: Epothilone C exerts its anticancer activity by stabilizing microtubules, similar to paclitaxel (Taxol). [] This stabilization disrupts the normal dynamics of microtubules, which are crucial for cell division, leading to mitotic arrest and ultimately cell death. []
Q2: How does Epothilone C's interaction with microtubules differ from that of paclitaxel?
A2: While both Epothilone C and paclitaxel stabilize microtubules, their binding sites and mechanisms differ. This difference makes Epothilone C an attractive potential therapeutic option for patients with tumors resistant to paclitaxel. [, ]
Q3: Does the C12-C13 epoxide group present in Epothilone A and B significantly contribute to microtubule binding compared to the C12-C13 double bond in Epothilone C?
A3: Research suggests the C12-C13 epoxide is not essential for activity. Studies with 12,13-desoxyepothilone B, lacking the epoxide, show comparable or even improved potency compared to Epothilone A and B, highlighting the significance of the overall molecular structure for microtubule binding. [, , ]
Q4: What is the molecular formula and weight of Epothilone C?
A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of Epothilone C.
Q5: Where can I find spectroscopic data for Epothilone C?
A5: Several research papers mention using NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data for structural elucidation of Epothilone C and its analogs. [, , ] Refer to publications focusing on isolation, characterization, and synthesis of these compounds for detailed spectroscopic data.
Q6: How does modifying the C2 position of the thiazole ring in Epothilone C affect its activity?
A6: The C2 position of the thiazole ring demonstrates a degree of flexibility for modifications without abolishing activity. Research shows that introducing certain substitutions at this position can improve esterase stability and retain or even enhance cytotoxic activity. []
Q7: Can the macrocycle size in Epothilone C be altered without affecting its activity?
A7: Studies synthesizing 14-, 15-, 17-, and 18-membered ring analogs of Epothilone A showed drastically reduced activity compared to the natural 16-membered ring. [, ] These findings suggest that the tubulin binding site exhibits high specificity for the natural ring size of Epothilones.
Q8: Does introducing a fluorine atom at the C26 position enhance the activity of Epothilone analogs?
A8: Yes, introducing a trifluoromethyl group at the C26 position has resulted in analogs like Fludelone that demonstrate enhanced antitumor activity compared to other Epothilone analogs, including 12,13-desoxyepothilone B. [, ]
Q9: What is known about the stability of Epothilone C?
A9: The provided research excerpts do not offer detailed information regarding the stability of Epothilone C under various conditions.
Q10: Which cell lines are particularly sensitive to Epothilone C and its analogs?
A12: Research shows promising results with Epothilone analogs in various cancer cell lines, including those derived from lung, colon, breast, and ovarian cancers. [, ] Notably, Fludelone, a trifluoro-substituted analog, exhibited potent activity against ovarian cancer cell lines. []
Q11: What is the efficacy of Epothilone analogs in multidrug-resistant (MDR) tumor models?
A13: Studies indicate that certain Epothilone analogs, such as 12,13-desoxyepothilone B and Fludelone, are effective in inhibiting the growth of MDR tumor cells, even in cases where paclitaxel shows limited efficacy. [, ] This suggests their potential in overcoming MDR mechanisms.
Q12: Are there known mechanisms of resistance to Epothilone C?
A14: Research has identified a potential mechanism of resistance related to alterations in γ-actin. [, ] Leukemia cells resistant to desoxyepothilone B showed mutations in γ-actin and a decrease in its expression. [] Introducing these mutant γ-actin forms into other cells conferred resistance to antimicrotubule agents, suggesting a novel resistance mechanism. []
Q13: Can Epothilone C be produced in organisms other than Sorangium cellulosum?
A15: Yes, researchers have successfully expressed the epothilone biosynthetic gene cluster in heterologous hosts like Escherichia coli and Myxococcus xanthus. [, ] This breakthrough enables further investigation of the biosynthetic pathway and the potential for producing novel Epothilone analogs. [, ]
Q14: What is the role of the cytochrome P450 enzyme EpoK in Epothilone biosynthesis?
A16: EpoK catalyzes the epoxidation of Epothilones C and D to A and B, respectively. [] Inhibiting or manipulating EpoK activity can alter the production ratio of different Epothilone congeners. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


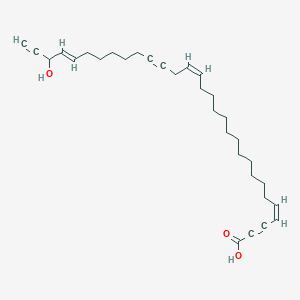
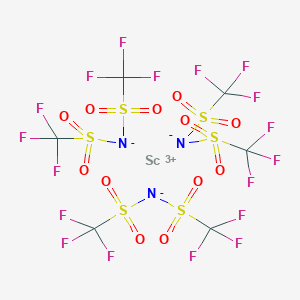


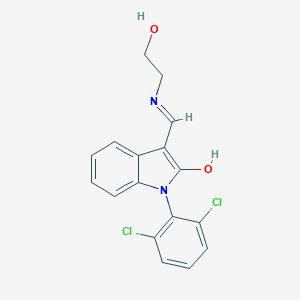


![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)
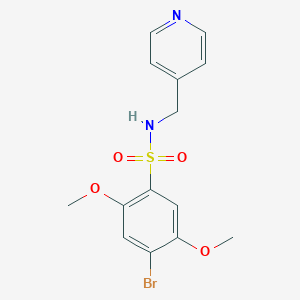
![[(4-Methoxy-3-methylphenyl)sulfonyl]indoline](/img/structure/B223311.png)

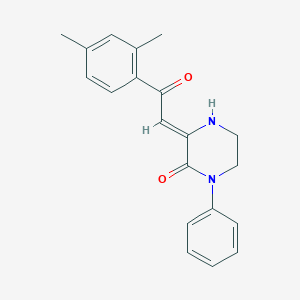

![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
